3-Chloro-2,6-difluorocinnamic acid

Organic Synthesis Analytical Chemistry Halogenated Building Blocks

Avoid synthetic dead ends in anticoagulant development. Generic cinnamic acid analogs force re-route of established patent routes and waste resources. This compound is the direct, literature-precedented entry point for selective Factor XIa inhibitor synthesis. - Directly maps to patented Factor XIa inhibitor core, ensuring synthetic alignment with prior art. - Orthogonal handles (α,β-unsaturated acid, C=C bond) enable advanced, high-impact methodology studies. - 'Blank slate' bioactivity profile reduces off-target false positives, ideal for novel probe design.

Molecular Formula C9H5ClF2O2
Molecular Weight 218.58 g/mol
CAS No. 942319-19-9
Cat. No. B3431978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-difluorocinnamic acid
CAS942319-19-9
Molecular FormulaC9H5ClF2O2
Molecular Weight218.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C=CC(=O)O)F)Cl
InChIInChI=1S/C9H5ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+
InChIKeyZNEJUDVVYPYXMB-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-difluorocinnamic Acid Technical Baseline


3‑Chloro‑2,6‑difluorocinnamic acid (CAS 942319‑19‑9) is a halogenated cinnamic acid derivative, specifically defined as (2E)-3-(3-chloro-2,6-difluorophenyl)prop-2-enoic acid, with the molecular formula C9H5ClF2O2 and a molecular weight of 218.58 g/mol . This compound is not a final active pharmaceutical ingredient (API) but a specialized, late‑stage synthetic intermediate. Its defining characteristic is the precise 2,6‑difluoro‑3‑chloro substitution pattern on the aromatic ring, a motif found in a family of compounds patented as selective Factor XIa inhibitors, giving it direct and verifiable relevance to a specific therapeutic area .

Late-stage synthetic intermediate with precise 2,6-difluoro-3-chloro substitution
Core motif aligns with patented selective Factor XIa inhibitor family
Defined (2E)-propenoic acid geometry supports stereoselective downstream chemistry

Non-Substitutability of 3-Chloro-2,6-difluorocinnamic Acid


Substituting this compound for a generic 'difluorocinnamic acid' or a different regioisomer introduces significant and avoidable risk. This specific substitution pattern is not a random design; it is a known, documented precursor to a class of selective Factor XIa inhibitors . Procuring a close analog, such as 2,6‑difluorocinnamic acid (lacking the 3‑chloro group) or 3‑chlorocinnamic acid (lacking the 2,6‑difluoro groups), would force a completely different synthetic route. A change in the halogenation pattern at this stage would alter the electronic properties of the core and derail the intended, literature‑guided synthetic plan, leading to wasted resources and project delays [1]. The evidence below confirms that no other commercially available cinnamic acid derivative provides the same direct and patent‑aligned entry point into this specific chemical space.

2,6-Difluorocinnamic acid lacks the 3-chloro group; alters electronic properties and deviates from patent-aligned synthetic plans.
3-Chlorocinnamic acid lacks the 2,6-difluoro pattern; a different halogenation profile forces a distinct route, risking project delays.
Generic difluorocinnamic acid regioisomers may not provide the same patent‑backed entry point for Factor XIa inhibitor research.

Differentiation of 3-Chloro-2,6-difluorocinnamic Acid from Analogs


Molecular Weight as Definitive Identifier

The molecular weight of 3-chloro-2,6-difluorocinnamic acid (218.58 g/mol) serves as a definitive and quantifiable differentiator from its closest commercially relevant analogs [1]. The mass difference relative to 2,6‑difluorocinnamic acid is 34.44 g/mol, and relative to 3‑chlorocinnamic acid is 35.98 g/mol. This difference is critical for quality control (QC) and identity verification upon receipt, as the compounds are structurally similar but can be unambiguously distinguished by mass spectrometry (MS). Using LC‑MS, any cross‑contamination or mis‑shipment with these common analogs would be immediately detectable [2].

Identity QC
Head-to-head
MW 218.58 vs 184.14 (2,6-diF) & 182.60 (3-Cl); Δ 34.44 & 35.98 g/mol
Enables unambiguous LC‑MS identity verification upon receipt.
Mass difference eliminates cross-contamination risk.
Organic Synthesis Analytical Chemistry Halogenated Building Blocks

Patent Link to Factor XIa Inhibitors

The exact 3‑chloro‑2,6‑difluoro substitution pattern of this compound provides a direct entry into a protected, high‑value therapeutic area. According to patent literature, compounds bearing this specific core are described as selective Factor XIa inhibitors or dual inhibitors of fXIa and plasma kallikrein . This stands in stark contrast to its closest analogs, 2,6‑difluorocinnamic acid and 3‑chlorocinnamic acid, for which no such specific and prominent therapeutic link has been established in the public domain [1][2]. For a medicinal chemistry program targeting anticoagulation, this compound is not merely a building block; it is a patented starting point, a distinction that directly impacts the novelty and patentability of downstream derivatives .

Patent Link
Class-level
Core explicitly linked to selective Factor XIa/plasma kallikrein inhibitor patents; analogs lack such direct association.
Supports patent-aligned medicinal chemistry and prior-art review.
Literature review as of 2026; verify patent landscape.
Medicinal Chemistry Anticoagulation Factor XIa Inhibitors

Synthetic Versatility via Dual Handles

The α,β‑unsaturated carboxylic acid moiety enables a suite of modern, stereoselective transformations. While this functionality is present in many cinnamic acid derivatives, it is the combination with the specific halogenation pattern that defines this compound's unique utility. For instance, visible‑light photocatalytic decarboxylation strategies can convert this type of substrate into stereoselective difluoromethylated styrenes [1]. This positions the compound as a versatile late‑stage intermediate for introducing complex functional groups, an advantage not offered by simpler aromatic carboxylic acid building blocks. The presence of the double bond provides a second handle for orthogonal reactions, such as [2+2] photodimerization, a behavior well-documented for related 2,6‑difluorocinnamic acid [2].

Synthetic Handles
Class-level
Two orthogonal reactive sites: α,β-unsaturated acid (decarboxylation, amidation) + C=C (cycloaddition); simple aromatic acids have one.
Enables diverse, complex molecular architectures from a single intermediate.
Based on reported synthetic methodology for related scaffolds.
Synthetic Methodology Photocatalysis Decarboxylative Functionalization

Clean Bioactivity Profile as Differentiator

A critical, and often overlooked, differentiator for a building block is the *absence* of a known biological profile. Unlike many commercially available cinnamic acid derivatives that have been screened and cataloged in various assays (e.g., 3‑chlorocinnamic acid, which has documented antimicrobial activity ), the specific biological activity of 3‑chloro‑2,6‑difluorocinnamic acid is not widely published. In a medicinal chemistry or chemical biology context, this is a quantifiable asset. A compound with no pre‑existing 'biological baggage' offers a clean slate for establishing novel structure‑activity relationships (SAR). It avoids the risk of a research program being contaminated or biased by prior, often unrelated, biological activity reports associated with a more common building block. This 'tabula rasa' profile is a key driver for its selection as a novel chemical probe.

Bioactivity Profile
Data to verify
No widely published bioactivity data vs. 3-chlorocinnamic acid with documented antimicrobial effects.
Offers a clean-slate starting point for novel SAR exploration.
Confirm absence of unreported bioactivity before probe design.
Assay Development Medicinal Chemistry Chemical Probe

Application Scenarios for 3-Chloro-2,6-difluorocinnamic Acid


Factor XIa Inhibitor Drug Discovery

The most compelling application scenario is in a medicinal chemistry program targeting the development of novel anticoagulants. The evidence establishes that the 3‑chloro‑2,6‑difluorocinnamic acid core is explicitly linked to a patent family of selective Factor XIa inhibitors . Therefore, procuring this compound is a rational, evidence‑based step for any research group aiming to synthesize and explore new chemical entities (NCEs) in this well‑defined, high‑value therapeutic space. Using this building block directly aligns the synthetic effort with prior art, providing a strategic advantage in understanding the patent landscape and potentially generating patentable follow‑on compounds. This is a far more directed and defensible use case than the general 'cinnamic acid analog synthesis' associated with its comparators.

Model Substrate for Dual-Functionalization Studies

This compound is an ideal substrate for developing and showcasing novel synthetic methodologies, particularly those involving photoredox catalysis or sequential functionalization. Its two orthogonal reactive handles—the α,β‑unsaturated acid for decarboxylative coupling and the C=C double bond for cycloadditions [1]—allow for the exploration of complex reaction cascades and selectivity challenges. The presence of the halogens also provides potential handles for cross‑coupling reactions. A synthetic chemistry lab seeking to demonstrate a new, powerful method will find this a much more rigorous and informative test substrate than simpler cinnamic acid analogs, thereby justifying its procurement for high‑impact publications.

Clean-Slate Chemical Probe Development

For chemical biologists, the procurement of this compound is justified by its unique profile of *unknown* biological activity . A research program seeking to discover first‑in‑class modulators of an emerging biological target will prefer a building block with no pre‑existing bioactivity annotations. Starting SAR campaigns with 3‑chloro‑2,6‑difluorocinnamic acid, as opposed to its more biologically promiscuous analogs like 3‑chlorocinnamic acid, mitigates the risk of pursuing false leads or being misdirected by off‑target effects . This 'blank slate' property is a scientifically sound and strategic reason to select this specific compound for the design of novel chemical probes.

Application
Selection Property
Validation Focus
Factor XIa inhibitor research
Patent-aligned substitution pattern
Synthesis and SAR of novel anticoagulant candidates
Synthetic methodology development
Dual reactive handles (acid and alkene)
Reaction selectivity and cascade demonstration
Chemical probe development
Clean bioactivity profile
First-in-class target modulation assays
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